



# Application Notes and Protocols for Topical Formulation of BAY 1003803

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and characterization of topical formulations containing **BAY 1003803**, a potent and selective non-steroidal glucocorticoid receptor (GR) agonist. The protocols outlined below are intended for research and preclinical development purposes.

### Introduction to BAY 1003803

**BAY 1003803** is a novel investigational drug that acts as a selective agonist of the glucocorticoid receptor.[1][2][3] It is being explored for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] Its mechanism of action is thought to involve the preferential activation of the GR transrepression pathway over the transactivation pathway, which may lead to a more favorable side-effect profile compared to traditional corticosteroids.[4]

Table 1: Physicochemical Properties of **BAY 1003803** 



| Property          | Value                                                                       | Reference |
|-------------------|-----------------------------------------------------------------------------|-----------|
| Molecular Formula | C21H18ClF5N2O4                                                              | [2]       |
| Molecular Weight  | 492.83 g/mol                                                                | [2]       |
| Appearance        | Solid                                                                       | [2]       |
| Solubility        | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | [1]       |

# **Glucocorticoid Receptor Signaling Pathway**

**BAY 1003803** exerts its effects by modulating the glucocorticoid receptor signaling pathway. The diagram below illustrates the key mechanisms of GR activation, including the desired transrepression pathway for anti-inflammatory effects and the transactivation pathway associated with potential side effects.



Click to download full resolution via product page

Glucocorticoid Receptor Signaling Pathway for BAY 1003803.



# **Topical Formulation Protocols**

The poor aqueous solubility of **BAY 1003803** necessitates careful selection of excipients to ensure adequate drug solubilization, stability, and skin penetration. Below are starting point protocols for three common types of topical formulations: a simple solution, a hydrogel, and a cream.

## **Protocol 1: Simple Solution for Preclinical Studies**

This protocol is adapted from formulations used for in vivo animal studies and is suitable for initial screening.

Table 2: Composition of BAY 1003803 Simple Solution (1 mg/mL)

| Component                         | Function                         | Percentage (w/v) |
|-----------------------------------|----------------------------------|------------------|
| BAY 1003803                       | Active Pharmaceutical Ingredient | 0.1%             |
| Dimethyl Sulfoxide (DMSO)         | Solvent                          | 10%              |
| Polyethylene Glycol 300 (PEG 300) | Co-solvent                       | 40%              |
| Polysorbate 80 (Tween-80)         | Surfactant/Solubilizer           | 5%               |
| Saline (0.9% NaCl)                | Vehicle                          | 44.9%            |

#### Preparation Method:

- Weigh the required amount of BAY 1003803.
- In a sterile container, add the DMSO and dissolve BAY 1003803 with gentle stirring or sonication.
- Add the PEG 300 to the solution and mix until uniform.
- Add the Tween-80 and mix thoroughly.
- Finally, add the saline to the mixture and stir until a clear, homogenous solution is obtained.



## **Protocol 2: Hydrogel Formulation**

Hydrogels offer a cosmetically elegant and non-greasy vehicle for topical delivery.

Table 3: Composition of **BAY 1003803** Hydrogel (0.1% w/w)

| Component        | Function                         | Percentage (w/w)   |
|------------------|----------------------------------|--------------------|
| BAY 1003803      | Active Pharmaceutical Ingredient | 0.1%               |
| Ethanol          | Solvent                          | 15.0%              |
| Propylene Glycol | Co-solvent, Humectant            | 10.0%              |
| Carbomer 940     | Gelling Agent                    | 1.0%               |
| Triethanolamine  | Neutralizing Agent               | q.s. to pH 6.0-6.5 |
| Purified Water   | Vehicle                          | q.s. to 100%       |

#### Preparation Method:

- Disperse Carbomer 940 in purified water with continuous stirring until a uniform dispersion is formed.
- In a separate container, dissolve BAY 1003803 in ethanol and propylene glycol.
- Slowly add the drug solution to the carbomer dispersion while stirring.
- Neutralize the gel by adding triethanolamine dropwise until the desired pH (6.0-6.5) is reached and a clear, viscous gel is formed.

## Protocol 3: Oil-in-Water (O/W) Cream Formulation

Creams are suitable for providing a moisturizing effect along with drug delivery.

Table 4: Composition of **BAY 1003803** O/W Cream (0.1% w/w)



| Phase                    | Component                      | Function                         | Percentage (w/w) |
|--------------------------|--------------------------------|----------------------------------|------------------|
| Oil Phase                | Cetyl Alcohol                  | Stiffening Agent,<br>Emollient   | 5.0%             |
| Stearyl Alcohol          | Stiffening Agent,<br>Emollient | 5.0%                             |                  |
| Mineral Oil              | Emollient, Vehicle             | 10.0%                            | -                |
| Sorbitan<br>Monostearate | Emulsifier                     | 2.0%                             | -                |
| Aqueous Phase            | BAY 1003803                    | Active Pharmaceutical Ingredient | 0.1%             |
| Propylene Glycol         | Co-solvent,<br>Humectant       | 10.0%                            |                  |
| Polysorbate 80           | Emulsifier                     | 3.0%                             | -                |
| Glycerin                 | Humectant                      | 5.0%                             | -                |
| Purified Water           | Vehicle                        | q.s. to 100%                     | -                |
| Preservative             | Phenoxyethanol                 | Preservative                     | 0.5%             |

#### Preparation Method:

- Heat the components of the oil phase to 70-75°C in a suitable vessel.
- In a separate vessel, dissolve **BAY 1003803** in propylene glycol. Add the remaining components of the aqueous phase and heat to 70-75°C.
- Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.
- Cool the emulsion to approximately 40°C with gentle stirring.
- Add the preservative and continue to stir until the cream has cooled to room temperature.



# **Experimental Workflow for Formulation Characterization**

The following diagram outlines the key experimental steps for the characterization of the prepared topical formulations.





Click to download full resolution via product page

Workflow for the Characterization of Topical Formulations.



## **Quality Control Parameters**

The following table summarizes key quality control parameters and their acceptable limits for topical formulations.

Table 5: Quality Control Specifications for Topical Formulations

| Parameter             | Method                | Specification                                                  |
|-----------------------|-----------------------|----------------------------------------------------------------|
| Appearance            | Visual Inspection     | Homogenous, free from phase separation and particulate matter. |
| pH                    | pH meter              | 5.5 - 7.0                                                      |
| Viscosity             | Rotational Viscometer | Gel: 5,000 - 15,000 cPCream:<br>20,000 - 50,000 cP             |
| Drug Content          | HPLC-UV               | 90.0% - 110.0% of label claim                                  |
| In Vitro Release Rate | Franz Diffusion Cell  | Dependent on formulation, to be established.                   |
| Microbial Limits      | USP <61> and <62>     | Meets acceptance criteria for non-sterile products.            |

## Conclusion

The development of a stable and effective topical formulation for **BAY 1003803** is crucial for its potential therapeutic application. The protocols and characterization methods provided in these application notes serve as a foundational guide for researchers. Formulation optimization will be necessary to achieve the desired physicochemical properties, drug delivery profile, and stability for clinical success.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pnas.org [pnas.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical Nonsteroidal Anti-Inflammatory Drugs: The Importance of Drug, Delivery, and Therapeutic Outcome | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Topical Formulation of BAY 1003803]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144598#topical-formulation-preparation-for-bay-1003803-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com